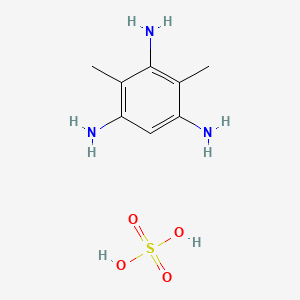

2,6-Dimethylbenzene-1,3,5-triamine sulphate

CAS No.: 94135-21-4

Cat. No.: VC17049141

Molecular Formula: C8H15N3O4S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94135-21-4 |

|---|---|

| Molecular Formula | C8H15N3O4S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid |

| Standard InChI | InChI=1S/C8H13N3.H2O4S/c1-4-6(9)3-7(10)5(2)8(4)11;1-5(2,3)4/h3H,9-11H2,1-2H3;(H2,1,2,3,4) |

| Standard InChI Key | MOVJQGOQYSIWMW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1N)N)C)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid . Its molecular formula, , reflects the combination of the triamine base (2,6-dimethylbenzene-1,3,5-triamine) and sulfuric acid in a 1:1 molar ratio. The sulphate anion () stabilizes the protonated amine groups through ionic interactions .

Synonyms and Identifiers

Common synonyms include:

Key identifiers include:

Physicochemical Properties

Physical Properties

Experimental and computed physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 2,6-Dimethylbenzene-1,3,5-triamine Sulphate

The relatively high boiling point and flash point suggest moderate thermal stability, typical of aromatic amines. The LogP value indicates moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and organic matrices .

Spectroscopic Characterization

-

NMR: The NMR spectrum in DMSO- reveals distinct peaks for the aromatic carbons (δ 110–150 ppm), methyl groups (δ 20–25 ppm), and sulphate-derived carbons .

-

IR: Stretching vibrations at 3350 cm (N-H), 1250 cm (C-N), and 1050 cm (S-O) confirm functional group presence .

Synthesis and Isolation

Salt Formation Reaction

The compound is synthesized via acid-base neutralization between 2,6-dimethylbenzene-1,3,5-triamine and sulfuric acid:

The reaction proceeds exothermically, with the triamine acting as a Brønsted base. Isolation involves precipitation in acidic aqueous media, followed by recrystallization .

Optimization Challenges

A study on analogous triaminobenzene derivatives highlights the sensitivity of such reactions to pH and temperature . For instance, precipitation in 1 M HCl yields purer crystals compared to water or acetic acid, likely due to controlled protonation kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume